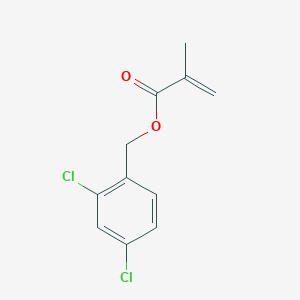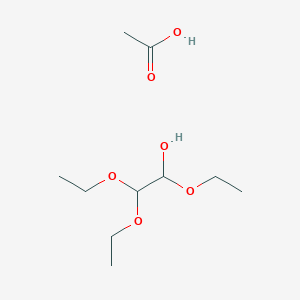
Acetic acid;1,2,2-triethoxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,2,2-triethoxyethanol is a compound that combines the properties of acetic acid and 1,2,2-triethoxyethanol Acetic acid is a well-known organic compound with the chemical formula CH₃COOH, commonly used in various industrial and household applications 1,2,2-triethoxyethanol is an organic compound that features three ethoxy groups attached to an ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2,2-triethoxyethanol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with 1,2,2-triethoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where acetic acid and 1,2,2-triethoxyethanol are fed into a reactor along with an acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1,2,2-triethoxyethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups in 1,2,2-triethoxyethanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the ethoxy groups under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1,2,2-triethoxyethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of acetic acid;1,2,2-triethoxyethanol involves its interaction with molecular targets through its functional groups. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol: A simple alcohol with similar functional groups but lacking the acetic acid moiety.
Ethyl acetate: An ester formed from ethanol and acetic acid, similar in structure but with different properties.
Propionic acid: A carboxylic acid similar to acetic acid but with an additional carbon atom.
Uniqueness
Acetic acid;1,2,2-triethoxyethanol is unique due to the presence of both acetic acid and multiple ethoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Eigenschaften
CAS-Nummer |
103410-71-5 |
|---|---|
Molekularformel |
C10H22O6 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
acetic acid;1,2,2-triethoxyethanol |
InChI |
InChI=1S/C8H18O4.C2H4O2/c1-4-10-7(9)8(11-5-2)12-6-3;1-2(3)4/h7-9H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
HQGZZHGPPGEPRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(OCC)OCC)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


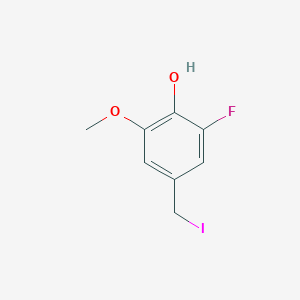
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
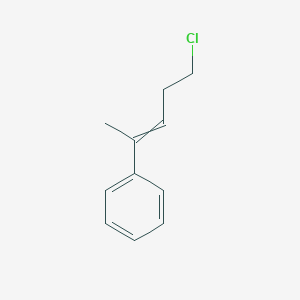

![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
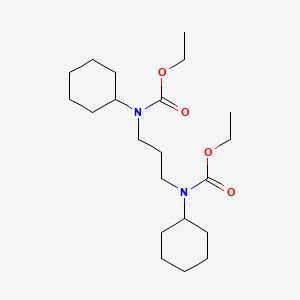
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)

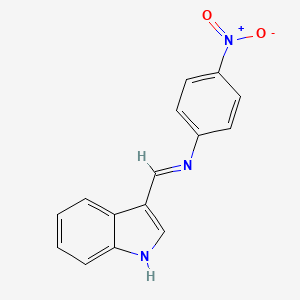
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)

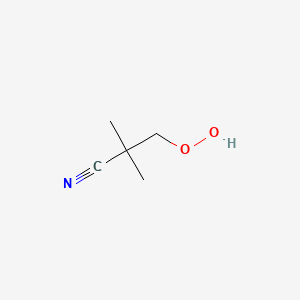
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
